![molecular formula C19H22N4S B241056 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a pyrimidinecarbonitrile derivative that has been found to have a range of biochemical and physiological effects, making it an interesting compound for researchers to study.
作用機序
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is metabolized by the enzyme monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is then transported into dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death.
生化学的および生理学的効果
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has a range of biochemical and physiological effects, including the depletion of dopamine levels in the brain and the induction of oxidative stress. 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has also been found to cause motor deficits and other Parkinson's-like symptoms in primates.
実験室実験の利点と制限
One advantage of using 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile in lab experiments is its ability to induce Parkinson's-like symptoms in primates, making it a useful tool for studying the disease and potential treatments. However, one limitation is that 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is a toxic compound and must be handled with care.
将来の方向性
There are many future directions for research on 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile, including the development of new treatments for Parkinson's disease and the study of its potential use in other areas of scientific research. Some potential areas of research include the study of 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile's effects on other neurotransmitter systems and the development of new animal models for studying Parkinson's disease. Additionally, researchers may continue to investigate the mechanisms underlying 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile's effects on dopaminergic neurons and explore potential ways to mitigate its toxic effects.
合成法
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile can be synthesized using a variety of methods, including the reaction of 2-methylcyclohexylamine with 2-chloro-4,6-diphenylpyrimidine-5-carbonitrile, followed by the addition of methyl mercaptan. Other methods include the reaction of 2-methylcyclohexylamine with 2-chloro-4,6-diphenylpyrimidine-5-carbonitrile, followed by the addition of methyl iodide and sodium hydride.
科学的研究の応用
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has been studied for its potential use in a range of scientific research applications, including its use as a tool to study Parkinson's disease. 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has been found to cause Parkinson's-like symptoms in primates, making it a useful tool for studying the disease and potential treatments.
特性
製品名 |
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile |
|---|---|
分子式 |
C19H22N4S |
分子量 |
338.5 g/mol |
IUPAC名 |
4-[(2-methylcyclohexyl)amino]-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H22N4S/c1-13-8-6-7-11-16(13)21-18-15(12-20)17(22-19(23-18)24-2)14-9-4-3-5-10-14/h3-5,9-10,13,16H,6-8,11H2,1-2H3,(H,21,22,23) |
InChIキー |
YXNGBBMSQUFKOG-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
正規SMILES |
CC1CCCCC1NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

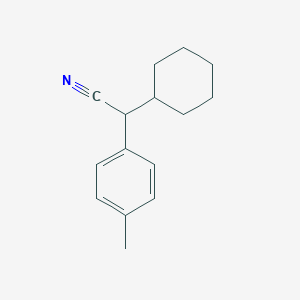
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
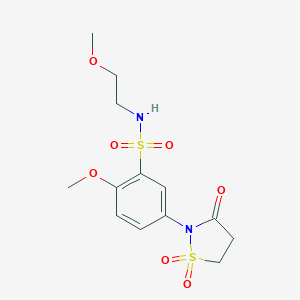
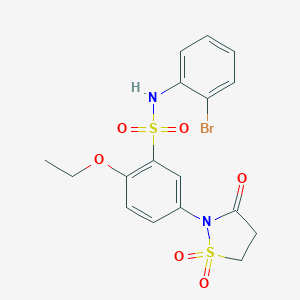
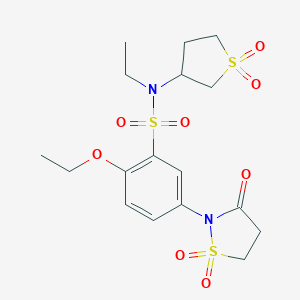
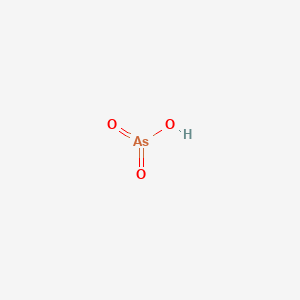
![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)